tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a dioxaborolane group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the pyrimidine and dioxaborolane groups . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts.
Coupling Reactions: The dioxaborolane group makes it suitable for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The pyrimidine moiety can interact with nucleic acids and proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate include:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate group instead of a pyrimidine moiety.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of a pyrimidine ring.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound includes a dihydropyridine ring.
These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C20H33BN4O4 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H33BN4O4/c1-18(2,3)27-17(26)25-10-8-15(9-11-25)24-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3,(H,22,23,24) |
InChI Key |
MRKNOHZUAMYMEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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